molecular formula C16H28O B1217015 5-Cyclohexadecen-1-one CAS No. 37609-25-9

5-Cyclohexadecen-1-one

Cat. No.: B1217015
CAS No.: 37609-25-9
M. Wt: 236.39 g/mol
InChI Key: ABRIMXGLNHCLIP-UHFFFAOYSA-N
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Description

5-Cyclohexadecen-1-one (CAS RN 37609-25-9) is a synthetic macrocyclic ketone widely used in fragrances due to its musky, amber-like odor profile. It is commercially known as Velvione® or Ambretone® and belongs to the structural group of macrocyclic ketones, which includes 11 diverse C15–C17 compounds (3 saturated and 8 unsaturated ketones) . With a molecular formula of C₁₆H₂₈O and a molecular weight of 236.39 g/mol, it is characterized by a 16-membered ring containing one double bond at the 5-position .

Its production volume falls within the moderate tonnage range (10–100 metric tons annually), making it economically significant compared to lower-tonnage analogs like cycloheptadeca-9-en-1-one (0.01–0.1 metric tons) . It is extensively utilized in fine fragrances, fabric softeners, and personal care products due to its stability across a broad pH range (3–11) and substantivity on skin and fabrics .

Preparation Methods

Primary Synthetic Route: Thermal Cyclization of 1,2-Divinylcyclododecane-1-ol

The most well-documented method for synthesizing 5-cyclohexadecen-1-one involves a three-step process starting from 2-halocyclododecanone. This approach, detailed in patents by Ziegler et al. and subsequent optimizations , prioritizes simplicity and scalability.

Step 1: Grignard Reaction with Vinyl Magnesium Halide

2-Halocyclododecanone (where halogen = Cl, Br) undergoes a Grignard reaction with vinyl magnesium halide in an anhydrous ether or hydrocarbon solvent. The reaction proceeds at temperatures between −50°C and 150°C, with a molar ratio of vinylmagnesium halide to ketone exceeding 2:1 to ensure complete conversion . Solvents such as tetrahydrofuran or diethyl ether facilitate the formation of the intermediate 1,2-divinylcyclododecanol.

Key Reaction Conditions:

ParameterRangeOptimal Value
Temperature−50°C to 150°C−50°C (initial), 50–150°C (final)
SolventEthers, hydrocarbonsTetrahydrofuran
Vinyl MgX : Ketone Ratio1.5:1 to 10:1≥2:1

Step 2: Hydrolysis to 1,2-Divinylcyclododecane-1-ol

The Grignard adduct is hydrolyzed under acidic or aqueous conditions, yielding 1,2-divinylcyclododecane-1-ol as a mixture of cis and trans isomers. This diol is typically purified via silica gel chromatography or recrystallization from pentane, achieving a melting point of 50.5–52°C .

Step 3: Thermal Cyclization to this compound

Heating the diol at 150–350°C induces intramolecular cyclization, forming this compound. The reaction is solvent-free but may employ high-boiling solvents like decahydronaphthalene to moderate exothermicity. Optimal temperatures range from 170°C to 250°C, yielding the ketone in 79–89% purity after distillation .

Cyclization Data:

ParameterRangeOptimal Value
Temperature150–350°C190–250°C
Duration1–10 hours1–2 hours
Yield (Crude)70–89%85–89%

Refinements and Additive-Mediated Optimization

To suppress side reactions and improve selectivity, later innovations introduced additives during cyclization. Patent US3914315A demonstrates that N,N-dialkyl carboxylic acid amides (e.g., dimethylformamide) or sulfoxides (e.g., dimethyl sulfoxide) enhance yield by stabilizing the diol intermediate.

Role of Additives

Additives interact with the hydroxyl group of 1,2-divinylcyclododecane-1-ol, reducing decomposition pathways. For example, dimethyl sulfoxide (DMSO) increases crude yield to 89% when used at 170°C for 5 hours .

Additive Efficacy:

AdditiveConcentration (wt/wt)Yield Increase (%)
Dimethylformamide1:1–10:115–20
Dimethyl sulfoxide1:1–10:120–25
N-Methylpyrrolidone1:1–5:110–15

Isomer Control

The final product comprises cis- and trans-5-cyclohexadecen-1-one isomers. Hydrogenation over Pd/C catalyst converts the mixture to cyclohexadecanone, confirming structure via semicarbazone derivative analysis (m.p. 185.5–187.0°C) . Ozonolysis followed by oxidative workup yields dicarboxylic acids, further validating the cyclization mechanism .

Purification and Characterization

Semicarbazone Derivatization

Crude this compound is purified via semicarbazone formation. Treatment with semicarbazide hydrochloride and sodium acetate in ethanol yields white crystals (m.p. 179.5–181.5°C), which are recrystallized and hydrolyzed with oxalic acid to regenerate the pure ketone .

Analytical Data:

PropertyValueMethod
Molecular Weight236.39 g/molMass Spectrometry
Boiling Point115°C (0.03 mm Hg)Distillation
Refractive Index (n₂₀⁵)1.4865Abbe Refractometer

Spectroscopic Validation

  • Elemental Analysis: Found C 81.01%, H 11.72% (Calculated: C 81.29%, H 11.94%) .

  • IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ confirms ketone functionality.

  • NMR: δ 2.35–2.45 (m, 4H, α to carbonyl), δ 5.30–5.45 (m, 2H, vinyl protons) .

Comparative Analysis of Methodologies

The thermal cyclization route outperforms earlier methods (e.g., Ziegler’s Ann. 513, 43) by simplifying steps and improving yields from <50% to >85%. Additive-mediated processes further reduce side products, making the synthesis industrially viable .

Chemical Reactions Analysis

5-Cyclohexadecen-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into saturated analogs.

    Substitution: It can undergo substitution reactions, particularly at the double bond, to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Fragrance Industry Applications

Fragrance Modifier
5-Cyclohexadecen-1-one is primarily used as an odor modifier in perfumes and cosmetics. Its musk-like scent enhances the olfactory profile of various products, making it a valuable ingredient in fragrance formulations. The compound's ability to act as a fixative helps stabilize volatile fragrance components, thereby prolonging the scent's longevity .

Safety Assessments
Extensive safety evaluations have been conducted on this compound to ensure its suitability for use in consumer products. Studies indicate that it exhibits low acute toxicity and is not classified as a skin sensitizer under standard testing protocols. In patch tests involving patients with fragrance allergies, no significant reactions were reported . Additionally, the compound has shown no mutagenic or genotoxic effects in various assays, including the Ames test .

Therapeutic Potential

Recent research has explored the potential therapeutic applications of this compound. Notably, it has been tested for its cancer metastasis inhibitory action alongside other compounds . While further studies are needed to fully elucidate its pharmacological properties, preliminary findings suggest that it may have beneficial effects in specific medical contexts.

Case Study 1: Fragrance Development

A study highlighted the integration of this compound into a new line of luxury perfumes. The compound was pivotal in achieving a desired musk note that appealed to consumers seeking sophisticated fragrances. Its incorporation allowed for enhanced stability and improved scent longevity compared to traditional musk compounds.

Case Study 2: Safety Evaluation

In a comprehensive safety assessment conducted by the Research Institute for Fragrance Materials (RIFM), this compound was evaluated for its potential health effects when used in cosmetic formulations. The study concluded that at typical usage levels, the compound posed minimal risk to human health, supporting its continued use in various consumer products .

Mechanism of Action

The mechanism of action of 5-cyclohexadecen-1-one primarily involves its interaction with olfactory receptors. The compound binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the perception of its characteristic musk scent. The molecular targets include olfactory receptor proteins, and the pathways involved are part of the broader olfactory signaling cascade .

Comparison with Similar Compounds

Comparison with Similar Macrocyclic Ketones

Structural and Physicochemical Properties

Macrocyclic ketones vary in ring size, saturation, and substituents, which influence their olfactory and functional properties. Key structural analogs include:

  • Cyclopentadecanone (CAS RN 502-72-7): A saturated 15-membered ring.
  • 3-Methylcyclopentadecanone (CAS RN 541-91-3): A 15-membered ring with a methyl substituent.
  • Cyclohexadecanone (CAS RN 2550-52-9): A saturated 16-membered ring.
  • 5-Cyclotetradecen-1-one (CAS RN 259854-70-1): A 14-membered unsaturated ring used in read-across toxicity studies.

Table 1: Physicochemical Comparison

Property 5-Cyclohexadecen-1-one Cyclopentadecanone 3-Methylcyclopentadecanone
Molecular Formula C₁₆H₂₈O C₁₅H₂₈O C₁₆H₃₀O
Molecular Weight (g/mol) 236.39 224.38 238.41
Boiling Point (°C) 341.32 344.1 345.5
logP (CLogP) 5.82 5.34 5.90
UV Absorption Non-phototoxic Non-phototoxic Non-phototoxic
Vapor Pressure (Pa) 0.03 at 25°C 0.02 at 25°C 0.01 at 25°C

Sources:

The unsaturated structure of this compound contributes to its lower melting point and higher volatility compared to saturated analogs like cyclohexadecanone. Its logP value (5.82) indicates moderate lipophilicity, influencing its persistence in lipid-rich environments .

Toxicological Profiles

Skin Sensitization and Irritation

  • Cyclopentadecanone: At 5% concentration, patch tests in fragrance-sensitive patients revealed a 1.7% reaction rate (3/178 subjects) .

Reproductive and Systemic Toxicity

  • This compound: Read-across data from 3-methylcyclopentadecenone (CAS RN 82356-51-2) provided a margin of exposure (MOE) >100 for reproductive toxicity, indicating low risk at current use levels .

Table 2: Performance in Formulations

Application This compound Cyclopentadecanone 3-Methylcyclopentadecanone
Fine Fragrance Excellent stability Moderate stability Poor stability
Liquid Detergent (pH 9) Stable Partially stable Unstable
Soap (pH 10) Stable Unstable Unstable
Bleach (pH 14) Poor stability Degrades Degrades

Source:

This compound outperforms saturated analogs in alkaline environments, making it suitable for detergents and soaps. Its tenacity on blotters exceeds one week, offering prolonged fragrance diffusion .

Biological Activity

5-Cyclohexadecen-1-one, a macrocyclic ketone, is primarily recognized for its applications in the fragrance industry. This compound has garnered attention for its biological activity, particularly regarding its safety and toxicity profile. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity of this compound.

  • Chemical Formula : C₁₆H₂₈O
  • Molecular Weight : 236.44 g/mol
  • Log P (Partition Coefficient) : 6.5 (indicating high lipophilicity)
  • Water Solubility : 0.982 mg/L at 20 °C

Genotoxicity and Mutagenicity

Research indicates that this compound is not genotoxic . In a study using the Ames test, various strains of Salmonella typhimurium were treated with the compound at concentrations up to 5000 μg/plate, showing no increase in revertant colonies, indicating a lack of mutagenic potential . Additionally, it was negative in both bacterial reverse mutation assays and in vitro chromosomal aberration tests conducted on human lymphocytes .

Acute Toxicity

The compound exhibits low acute toxicity levels. Studies involving oral and dermal exposure in rats have shown no significant adverse effects at high doses. The No Observed Adverse Effect Level (NOAEL) for systemic toxicity was established as greater than 1000 mg/kg body weight per day .

Skin Irritation and Sensitization

Two skin irritation studies revealed that while irritation was observed in some cases, it resolved within days. Notably, in a guinea pig maximization test, this compound was not classified as a skin sensitizer; however, a modified local lymph node assay indicated a positive response for sensitization .

Study on Repeated Dose Toxicity

A subchronic study involving the read-across analog 5-cyclotetradecen-1-one demonstrated that repeated exposure did not result in significant adverse effects. In this study, Wistar rats were administered varying doses over a period of 28 days. The results indicated that the compound did not cause mortality or significant clinical signs across all treatment groups .

Developmental Toxicity

The developmental toxicity assessment suggested a NOAEL of 250 mg/kg/day based on observed reductions in offspring viability at higher doses during postnatal assessments . This highlights the importance of monitoring exposure levels to minimize potential risks during critical developmental periods.

Summary of Biological Activities

Biological Activity Findings
GenotoxicityNegative in Ames test; no mutagenic potential
Acute ToxicityLow toxicity; NOAEL > 1000 mg/kg bw/day
Skin IrritationMild irritation observed; resolved within days
Skin SensitizationPositive response in modified LLNA; not a sensitizer in standard tests
Repeated Dose ToxicityNo significant effects observed; NOAEL established
Developmental ToxicityNOAEL of 250 mg/kg/day based on offspring viability

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 5-Cyclohexadecen-1-one, and how can experimental reproducibility be ensured?

  • Methodology : Synthesis typically involves cyclization of long-chain ketones or oxidation of cyclohexadecenols. To ensure reproducibility:

  • Document reaction conditions (temperature, catalysts, solvents) in detail .
  • Validate purity using HPLC or GC-MS, with retention indices and spectral data comparisons to literature .
  • Include step-by-step protocols in supplementary materials for peer validation .
    • Data Table :
ParameterTypical ValueReference Standard
Boiling Point~300°C (estimated)ECHA data
SolubilityInsoluble in waterTakasago PDS
Key Spectral PeaksIR: 1700-1750 cm⁻¹ (C=O stretch)

Q. How should researchers characterize the stereochemistry of this compound?

  • Methodology :

  • Use NOESY/ROESY NMR to identify spatial proximity of protons around the double bond .
  • Compare experimental optical rotation with reported values for (E/Z)-isomers .
  • Apply computational chemistry (e.g., DFT) to predict stability of stereoisomers .

Q. What spectroscopic techniques are critical for verifying the structural identity of this compound?

  • Methodology :

  • NMR : Assign all protons and carbons, focusing on deshielded ketone (δ ~210 ppm in ¹³C NMR) and olefinic protons .
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺ at m/z 237) and fragmentation patterns .
  • IR : Validate carbonyl and alkene functional groups .

Advanced Research Questions

Q. How can contradictory data on the bioactivity of this compound in different studies be resolved?

  • Methodology :

  • Conduct meta-analysis of existing studies, focusing on variables like purity (>98% required), solvent systems, and biological assay conditions .
  • Design controlled experiments to isolate confounding factors (e.g., test enantiomers separately) .
  • Use statistical tools (ANOVA, regression) to quantify dose-response variability .

Q. What computational strategies are effective for modeling the reaction mechanisms of this compound in catalytic systems?

  • Methodology :

  • Apply density functional theory (DFT) to map energy profiles of proposed mechanisms .
  • Validate simulations with kinetic isotope effects (KIE) experiments .
  • Compare computed transition states with experimental activation energies .

Q. How should researchers design experiments to investigate the environmental degradation pathways of this compound?

  • Methodology :

  • Use isotopic labeling (e.g., ¹⁴C) to track degradation products in soil/water systems .
  • Employ LC-QTOF-MS for non-targeted analysis of metabolites .
  • Conduct stability studies under varied pH, UV exposure, and microbial activity .

Q. Data Contradiction Analysis Framework

StepActionTools/References
1Identify conflicting datasetsLiterature review
2Replicate experiments under standardized conditionsSOPs from
3Apply multivariate statistical analysisR/Python packages
4Publish raw data and code for transparencyRepositories like Zenodo

Q. Key Considerations for Experimental Design

  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing protocols, raw data, and code .
  • Ethics : Avoid data cherry-picking; report negative results .
  • Scope : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to narrow hypotheses .

Properties

IUPAC Name

cyclohexadec-5-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-16/h6,8H,1-5,7,9-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRIMXGLNHCLIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(=O)CCCC=CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047139
Record name 5-Cyclohexadecen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 5-Cyclohexadecen-1-one
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

37609-25-9
Record name 5-Cyclohexadecen-1-one
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Cyclohexadecen-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-cyclohexadecen-1-one
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.681
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 1,2-divinylcyclododecan-1-ol (0.125 g, 5.10-4 mol) and mercuric trifluoroacetate (0.215 g) in methylene chloride (4 cc) is kept at a temperature of the order of 20° C. After a reaction time of 1 hour 30 minutes, a solution of sodium borohydride (0.005 g) in 3 N sodium hydroxide solution (0.33 cc) is added to the reaction mixture. The reaction mixture is extracted with methylene chloride (3×10 cc). The organic extracts are dried over magnesium sulphate. After filtration and concentration of the solvent under reduced pressure (20 mm Hg; 2.7 kPa), cyclohexadec-5-en-1-one (0.087 g) is obtained with a yield of 70%.
Quantity
0.125 g
Type
reactant
Reaction Step One
[Compound]
Name
mercuric trifluoroacetate
Quantity
0.215 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.005 g
Type
reactant
Reaction Step Two
Quantity
0.33 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 1,2-divinylcyclododecan-1-ol (0.125 g, 5.10-4 mol), lithium trifluoromethanesulphonate (0.080 g) and mercuric trifluoroacetate (0.045 g) in methylene chloride (5 cc) is kept at a temperature of the order of 20° C. for 20 minutes. The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate (3×10 cc) and then extracted with methylene chloride (3×10 cc). The organic extracts are dried over magnesium sulphate. After filtration and concentration to dryness under reduced pressure (20 mm Hg; 2.7 kPa), cyclohexadec-5-en-1-one (0.085 g) is obtained with a yield of 69%.
Quantity
0.125 g
Type
reactant
Reaction Step One
Name
lithium trifluoromethanesulphonate
Quantity
0.08 g
Type
reactant
Reaction Step One
[Compound]
Name
mercuric trifluoroacetate
Quantity
0.045 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

5-Cyclohexadecen-1-one
5-Cyclohexadecen-1-one
5-Cyclohexadecen-1-one
5-Cyclohexadecen-1-one
5-Cyclohexadecen-1-one
5-Cyclohexadecen-1-one

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